molecular formula C9H15ClN2 B169516 Catroniazid CAS No. 1743-28-8

Catroniazid

Cat. No.: B169516
CAS No.: 1743-28-8
M. Wt: 186.68 g/mol
InChI Key: VATMJXRAQUGDSQ-UHFFFAOYSA-N
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Description

Catroniazid is a chemical compound with the molecular formula C9-H14-N2.Cl-H and a molecular weight of 186.71 g/mol . It is also known by its synonym, Catron hydrochloride . This compound is a derivative of hydrazine and is characterized by the presence of an alpha-methylphenethyl group attached to the hydrazine moiety.

Preparation Methods

The synthesis of Catroniazid typically involves the reaction of hydrazine monohydrochloride with alpha-methylphenethyl derivatives under controlled conditions. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Catroniazid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are typically pyrazoles and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of Catroniazid involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can act as inhibitors of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression.

Comparison with Similar Compounds

Catroniazid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to other hydrazine derivatives.

Properties

IUPAC Name

2-phenylpropylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATMJXRAQUGDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-05-7
Record name Pheniprazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENIPRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3OM8452C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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